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Compound of Interest

Compound Name: 4-Methoxy-3-nitrophenyl acetate

CAS No.: 39653-87-7

Cat. No.: B8815308

Get Quote

Executive Summary & Structural Context[2][3]
In the development of chromogenic substrates and prodrugs, 4-Methoxy-3-nitrophenyl
acetate (MNPA) serves as a critical alternative to the industry-standard 4-Nitrophenyl acetate

(pNPA).[1] While pNPA is ubiquitous in esterase activity assays, MNPA offers distinct

physicochemical properties due to the electron-donating methoxy group ortho to the nitro

moiety.

For the analytical chemist, distinguishing MNPA from its metabolic products (4-methoxy-3-

nitrophenol) and its structural analogs requires a precise understanding of its fragmentation

kinetics.[1] This guide provides a comparative mass spectrometric analysis, demonstrating that

MNPA exhibits a unique "dual-loss" fragmentation signature—combining the acetate loss

typical of esters with the methyl radical loss characteristic of anisoles—which is absent in the

standard pNPA.
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Feature
4-Methoxy-3-nitrophenyl

acetate (MNPA)

4-Nitrophenyl acetate

(pNPA)

Formula

MW 211.17 Da 181.15 Da

Electronic Effect
Push-Pull (Methoxy donor /

Nitro acceptor)

Strong Withdrawal (Nitro

acceptor)

Primary Application
Lipase/Esterase Substrate

(Red-shifted absorbance)
Standard Esterase Substrate

Comparative Fragmentation Analysis
The following data contrasts the Electron Ionization (EI, 70 eV) behavior of MNPA against

pNPA. The presence of the methoxy group at position 4 significantly alters the fragmentation

pathway downstream of the initial acetate loss.

Table 1: Key Diagnostic Ions (ngcontent-ng-
c1989010908="" _nghost-ng-c666086395=""
class="inline ng-star-inserted"> )[1]
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Fragment Identity

MNPA (ngcontent-

ng-c1989010908=""

_nghost-ng-

c666086395=""

class="inline ng-star-

inserted">

)

pNPA (

)
Mechanistic Origin

Molecular Ion (

)
211 (Weak) 181 (Weak)

Radical cation

formation.

Base Peak Candidate 169 139

Loss of Ketene

(ngcontent-ng-

c1989010908=""

_nghost-ng-

c666086395=""

class="inline ng-star-

inserted">

, -42 Da). Represents

the substituted phenol

ion.

Acetyl Cation 43 43

Cleavage of the

carbonyl-oxygen bond

(ngcontent-ng-

c1989010908=""

_nghost-ng-

c666086395=""

class="inline ng-star-

inserted">

).

Methyl Loss 154 Absent Loss of methyl radical

(ngcontent-ng-

c1989010908=""

_nghost-ng-

c666086395=""
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class="inline ng-star-

inserted">

, -15 Da) from the

methoxy group.

Nitro Loss 123 93

Loss of ngcontent-ng-

c1989010908=""

_nghost-ng-

c666086395=""

class="inline ng-star-

inserted">

radical (-46 Da) from

the phenol ion.

Phenolic CO Loss 141 111

Loss of CO (-28 Da)

from the phenol core.

[1]

Technical Insight: The "Methoxy" Signature
In pNPA, the primary pathway is linear: ngcontent-ng-c1989010908="" _nghost-ng-

c666086395="" class="inline ng-star-inserted">

. In MNPA, the pathway bifurcates at the phenolic ion (

169). The methoxy group is labile in the radical cation state, leading to a significant peak at

154 (

). This peak is the definitive diagnostic marker distinguishing MNPA derivatives from simple
nitrophenyl esters.

Mechanistic Pathways (Visualization)
The fragmentation of MNPA is driven by the stability of the leaving groups. The initial loss of

ketene is a classic McLafferty-like rearrangement involving the acetate group. The subsequent

fragmentation is governed by the ortho-interaction between the nitro and methoxy groups.
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Figure 1: EI Fragmentation Pathway of 4-Methoxy-3-
nitrophenyl Acetate[1]
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Caption: Fragmentation cascade showing the primary loss of ketene followed by competitive

loss of methyl and nitro groups.

Experimental Protocol: Self-Validating GC-MS
Workflow
To replicate these results or validate the purity of synthesized MNPA, follow this protocol. This

workflow includes "Checkpoints" to ensure system performance.

A. Sample Preparation[1][4]
Solvent: Dissolve 1 mg of MNPA in 1 mL of Ethyl Acetate or Acetonitrile. (Avoid Methanol to

prevent transesterification artifacts).

Concentration: Dilute to 10 µg/mL for full-scan analysis.
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B. Instrument Parameters (Standard EI)
Inlet Temperature: 250°C (Ensure rapid volatilization to minimize thermal hydrolysis).

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).[1]

Oven Program:

Start: 60°C (Hold 1 min).

Ramp: 20°C/min to 280°C.[1]

Hold: 3 min.

Source Temp: 230°C.

Electron Energy: 70 eV.[1]

C. Validation Checkpoints
Checkpoint 1 (Blank): Inject pure solvent.[1] Ensure no background peaks at ngcontent-ng-

c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

43 or 169.

Checkpoint 2 (Thermal Stability): Inspect the peak shape. A "tailing" peak suggests thermal

degradation in the inlet. If observed, lower inlet temp to 200°C or use a cool-on-column

injection.

Checkpoint 3 (Spectrum Verification):

Confirm presence of ngcontent-ng-c1989010908="" _nghost-ng-c666086395=""

class="inline ng-star-inserted">

211 (Parent).

Confirm Base Peak is 169 (or close to it).[1]
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Critical: If

169 is present but

211 is absent, your sample has likely hydrolyzed prior to injection (presence of free
phenol).
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Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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